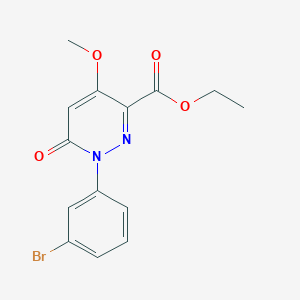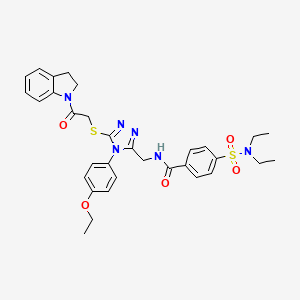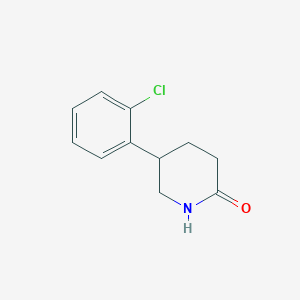![molecular formula C18H18N4O5S B2488865 4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-86-6](/img/structure/B2488865.png)
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that often feature in the development of pharmaceuticals and materials science due to their unique structural and chemical properties. The presence of the 1,3,4-oxadiazol moiety, in particular, is of interest due to its occurrence in compounds with significant biological activities.
Synthesis Analysis
While the specific synthesis of "4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" is not directly detailed in the provided research, compounds with similar structures have been synthesized through various methods, including cyclization reactions and substitutions. For instance, the synthesis of related oxadiazole derivatives often involves stepwise reactions starting from hydrazides or hydrazones, followed by cyclization to form the oxadiazole ring (Taha et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds containing the 1,3,4-oxadiazol ring has been characterized using various spectroscopic and crystallographic techniques. These studies reveal the planarity of the oxadiazole ring and its interactions within the crystal lattice, contributing to the compound's stability and properties. For similar compounds, crystal structure analysis has shown the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure (P. Sharma et al., 2016).
科学的研究の応用
Anticancer Activity
Research on derivatives of 1,3,4-oxadiazole, such as 4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, has shown potential anticancer activities. For instance, the synthesis, characterization, and evaluation of anticancer properties of 1,3,4-oxadiazole derivatives have been extensively studied. These compounds exhibit promising anticancer activities against various cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer agents (Salahuddin et al., 2014).
Photosensitizer in Photodynamic Therapy
Compounds containing the 1,3,4-oxadiazole moiety have been investigated for their application as photosensitizers in photodynamic therapy (PDT). These studies focus on the synthesis and characterization of new compounds with high singlet oxygen quantum yields, which are crucial for the effectiveness of PDT in treating cancer. The remarkable photophysical and photochemical properties of these compounds make them suitable candidates for cancer treatment through PDT (M. Pişkin et al., 2020).
Nematocidal Activity
Novel 1,3,4-oxadiazole derivatives have also been synthesized and evaluated for their nematocidal activities. Some of these compounds have shown significant activity against specific nematodes, offering potential as lead compounds for the development of new nematicides. This research contributes to the field of agricultural chemistry by providing new tools for nematode pest management (Dan Liu et al., 2022).
Antibacterial and Antifungal Agents
The antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives have been explored, with some compounds exhibiting promising activity against various microbial strains. These studies aim to develop new antimicrobial agents to combat resistant bacterial and fungal infections, addressing a critical need in public health (А. А. Aghekyan et al., 2020).
Antidiabetic Activity
Research into the antidiabetic activity of 1,3,4-oxadiazole derivatives has led to the synthesis and in vitro evaluation of new compounds. These studies have identified compounds with significant α-amylase inhibitory activity, suggesting their potential for the development of new antidiabetic medications (J. Lalpara et al., 2021).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-22(2)28(24,25)13-10-8-12(9-11-13)16(23)19-18-21-20-17(27-18)14-6-4-5-7-15(14)26-3/h4-11H,1-3H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPZVLIJPBBDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)
![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)
![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2488792.png)

![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2488796.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)
